3-Pentenenitrile
Overview
Description
3-Pentenenitrile, also known as pent-3-enenitrile, is an organic compound with the molecular formula C5H7N. It is a nitrile with a vinyl group, making it a versatile intermediate in organic synthesis. The compound is characterized by its linear structure and the presence of a nitrile group attached to a pentene chain.
Mechanism of Action
Target of Action
3-Pentenenitrile, an unsaturated, unconjugated mononitrile It is primarily used in chemical reactions as a reagent or solvent .
Mode of Action
The primary mode of action of this compound is through chemical reactions. For instance, in the hydrocyanation of butadiene, this compound is formed as a product . The reaction is catalyzed by nickel and involves the addition of Hydrocyanic acid (HCN) to butadiene .
Biochemical Pathways
This compound is involved in the hydrocyanation of butadiene, a significant industrial process . The reaction involves the addition of HCN to butadiene, leading to a mixture of 2-methyl-3-butenenitrile and this compound . The reaction proceeds via two pathways: cyano (CN) migration, leading to this compound, and methylallyl rotation, leading to 2-methyl-3-butenenitrile .
Biochemical Analysis
Biochemical Properties
3-Pentenenitrile plays a role in biochemical reactions, particularly those involving nitrile groups. It interacts with enzymes such as nitrilases and nitrile hydratases, which catalyze the hydrolysis of nitriles to carboxylic acids and amides, respectively . These interactions are crucial for the metabolism and detoxification of nitrile-containing compounds in biological systems. Additionally, this compound may interact with proteins and other biomolecules through its nitrile group, forming hydrogen bonds and other non-covalent interactions that influence its biochemical behavior.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events . Furthermore, this compound can impact gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of specific genes. Its effects on cellular metabolism include changes in the activity of metabolic enzymes and the flux of metabolites through different pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, this compound may act as a competitive inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to alterations in gene expression, enzyme activity, and other molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing toxicity . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects may be observed, where a certain dosage level triggers significant changes in biological responses.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to other compounds through enzymatic reactions. It interacts with enzymes such as nitrilases and nitrile hydratases, which facilitate its metabolism to carboxylic acids and amides . These metabolic pathways are essential for the detoxification and elimination of this compound from biological systems. Additionally, its presence can affect the levels of metabolites and the flux of metabolic pathways, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its bioavailability and activity, as well as its accumulation in certain tissues or organelles.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It may localize to the cytoplasm, nucleus, or other organelles depending on its interactions with cellular machinery . The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pentenenitrile is primarily synthesized through the hydrocyanation of 1,3-butadiene. This process involves the addition of hydrogen cyanide to 1,3-butadiene in the presence of a catalyst, typically a nickel-based catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient conversion of reactants to the desired product .
Industrial Production Methods: The industrial production of this compound follows a multi-step process:
Hydrocyanation: 1,3-butadiene reacts with hydrogen cyanide over a nickel catalyst to form a mixture containing this compound and other by-products.
Distillation: The mixture undergoes distillation to separate this compound from other components.
Purification: Further purification steps, including additional distillation and separation techniques, are employed to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions: 3-Pentenenitrile undergoes various chemical reactions, including:
Hydrocyanation: The addition of hydrogen cyanide to form nitriles.
Isomerization: Conversion to other nitrile isomers such as 2-methyl-3-butenenitrile and 4-pentenenitrile.
Pyrolysis: Decomposition at high temperatures to form smaller molecules
Common Reagents and Conditions:
Nickel Catalysts: Used in hydrocyanation and isomerization reactions.
High Temperatures: Employed in pyrolysis reactions to induce decomposition
Major Products:
2-Methyl-3-butenenitrile: Formed through isomerization.
Adiponitrile: Produced via further hydrocyanation of this compound.
Scientific Research Applications
3-Pentenenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its effects on sensory and motor conduction velocities in animal studies
Industry: Utilized in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
2-Methyl-3-butenenitrile: An isomer of 3-pentenenitrile with a branched structure.
4-Pentenenitrile: Another isomer with the nitrile group at a different position on the pentene chain.
Uniqueness: this compound is unique due to its linear structure and the specific positioning of the nitrile group, which imparts distinct reactivity and properties compared to its isomers. Its ability to undergo hydrocyanation and isomerization reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
4635-87-4 |
---|---|
Molecular Formula |
C5H7N |
Molecular Weight |
81.12 g/mol |
IUPAC Name |
pent-3-enenitrile |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3 |
InChI Key |
UVKXJAUUKPDDNW-UHFFFAOYSA-N |
SMILES |
CC=CCC#N |
Isomeric SMILES |
C/C=C/CC#N |
Canonical SMILES |
CC=CCC#N |
boiling_point |
291 to 297 °F at 760 mm Hg (NTP, 1992) |
density |
0.83 at 39 °F (NTP, 1992) |
flash_point |
101 °F (NTP, 1992) |
4635-87-4 16529-66-1 |
|
physical_description |
3-pentenenitrile, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104°F. Boiling point 296°F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals. Liquid |
Pictograms |
Flammable; Acute Toxic; Irritant |
solubility |
less than 1 mg/mL at 66° F (NTP, 1992) |
Synonyms |
4 pentenenitrile 4-pentenenitrile trans-3-pentenenitrile |
vapor_pressure |
1 mm Hg at 106 °F ; 5 mm Hg at 122° F; 40 mm Hg at 158° F (NTP, 1992) |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 3-pentenenitrile?
A1: this compound has the molecular formula C5H7N and a molecular weight of 81.12 g/mol. Spectroscopically, it can be characterized by:
- NMR Spectroscopy: 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule. []
- IR Spectroscopy: Characteristic peaks for C≡N and C=C bonds can be observed. [, , , ]
- Microwave Spectroscopy: Used to identify different conformers and study methyl internal rotation. []
Q2: What is the main industrial application of this compound?
A2: this compound serves as a crucial intermediate in the production of adiponitrile, a key component in nylon 6,6 manufacturing. [, , , , , ]
Q3: How is this compound produced industrially?
A3: The primary industrial route to this compound is the hydrocyanation of 1,3-butadiene. This reaction is typically catalyzed by nickel(0) complexes in the presence of phosphorus-based ligands. [, , , , , , , , , , , ]
Q4: What are the challenges associated with the hydrocyanation of 1,3-butadiene?
A4: The hydrocyanation of 1,3-butadiene often yields a mixture of this compound (3PN) and the branched isomer, 2-methyl-3-butenenitrile (2M3BN). Achieving high selectivity towards the desired 3PN requires careful selection of ligands and reaction conditions. [, , , , , ]
Q5: How does the choice of ligand influence the selectivity of butadiene hydrocyanation?
A5: Ligands play a crucial role in controlling the regioselectivity of the hydrocyanation. For instance, monodentate phosphites tend to favor a mixture of 2M3BN and 3PN, whereas bidentate phosphites or specific diphosphines like dppb can lead to high selectivity for 3PN. [, , , ]
Q6: What role do Lewis acids play in the hydrocyanation of this compound to adiponitrile?
A6: Lewis acids are crucial co-catalysts in the hydrocyanation of 3PN to adiponitrile. They activate both the C≡N bond of the reactant and the products, enhancing the reaction rate and influencing selectivity. [, ]
Q7: Can you provide an example of a catalyst system exhibiting high selectivity for 3PN in butadiene hydrocyanation?
A7: A nickel(0) catalyst system employing a triptycene-based diphosphine ligand, [Ni(cod)(Tript(PPh2)2)], demonstrates exceptionally high selectivity towards 3PN while simultaneously catalyzing the isomerization of 2M3BN to 3PN. This dual functionality allows for a more efficient, single-step process for 3PN production. []
Q8: Can 2-methyl-3-butenenitrile be converted to this compound?
A8: Yes, 2M3BN can be isomerized to the desired linear 3PN using nickel-based catalysts, often employing phosphorus-containing ligands. [, , , , ]
Q9: What is the mechanism of 2M3BN isomerization to 3PN?
A9: The isomerization likely proceeds through π-allyl nickel intermediates. [, , ]
Q10: Are there alternative catalysts for the isomerization of 2M3BN to 3PN?
A10: Yes, besides nickel complexes, platinum or palladium catalysts with a valence of -2 or less can also be used for this isomerization. []
Q11: Has the reaction mechanism of this compound isomerization been studied?
A11: Yes, studies have investigated the mechanism of 3PN isomerization, both experimentally and computationally (DFT calculations). These studies highlight the role of nickel complexes, phosphorus ligands, and the formation of key intermediates like π-allyl nickel species. [, , ]
Q12: What other reactions involving this compound have been explored?
A12: Research has explored the gas-phase pyrolysis of 3PN, revealing competing pathways of direct dissociation and isomerization-mediated dissociation. [] Additionally, 3PN has been used as a starting material for the synthesis of 1-Azido-5-methyl-4-hexen-2-one, a precursor to 4,4-bis(3-methyl-2-butenyl)-2-butenolide. []
Q13: Is this compound a stable compound?
A13: this compound is generally stable under normal conditions but can undergo reactions such as hydrolysis and oxidation. []
Q14: Are there any specific considerations for handling and storing this compound?
A14: Given its reactivity and potential toxicity, this compound should be handled with care. Storage under inert atmosphere and in well-sealed containers is recommended. []
Q15: Have computational methods been employed to study this compound and its reactions?
A15: Yes, Density Functional Theory (DFT) calculations have been extensively used to study the mechanism of 3PN hydrocyanation, isomerization, and interactions with catalysts. These calculations provide valuable insights into reaction pathways, transition states, and the influence of different ligands on selectivity. [, , , ]
Q16: Have any QSAR models been developed for this compound or related compounds?
A16: While specific QSAR models for 3PN might not be extensively reported in the provided research, QSAR approaches could be employed to explore the relationship between the structure of 3PN derivatives and their reactivity in hydrocyanation or isomerization reactions. [, , , ]
Q17: What are the environmental concerns associated with this compound?
A17: As with many industrial chemicals, the release of this compound into the environment should be minimized due to its potential toxicity to aquatic life and its persistence in soil and water. []
Q18: Are there any regulations governing the use and disposal of this compound?
A18: Specific regulations vary by location, but generally, guidelines for handling and disposal of hazardous chemicals apply. Responsible practices are essential to minimize environmental impact. []
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